molecular formula C18H19F8N5O2 B052970 Gemigliptine CAS No. 911637-19-9

Gemigliptine

Numéro de catalogue: B052970
Numéro CAS: 911637-19-9
Poids moléculaire: 489.4 g/mol
Clé InChI: ZWPRRQZNBDYKLH-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gemigliptin, also known as Z-Gly-Glu-Glu-Gly-Gly-O-methyl-L-tyrosine, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that is used in the treatment of type 2 diabetes. It is a new class of oral antidiabetic drugs that have been developed to improve glycemic control in patients with type 2 diabetes. Gemigliptin is a prodrug of the active metabolite, L-tyrosine, which is converted to the active form in the body by the enzyme DPP-4. Gemigliptin has been shown to be effective in controlling blood glucose levels in patients with type 2 diabetes, and has been approved by the US Food and Drug Administration in 2014.

Applications De Recherche Scientifique

1. Traitement du diabète de type 2 (DT2) La Gemigliptine est un inhibiteur puissant, sélectif, compétitif et à action prolongée de la dipeptidyl peptidase-4. Elle est utilisée dans le traitement du DT2. Diverses études ont montré que la this compound est un inhibiteur de la DPP-4 optimisé en termes d'efficacité, de sécurité et de conformité des patients pour le traitement du DT2 .

Traitement d'appoint double avec la metformine

Dans un essai clinique de phase 3, l'efficacité et la sécurité du traitement par this compound et dapagliflozine ont été évaluées chez des patients atteints de DT2 insuffisamment contrôlés par la metformine en monothérapie . L'étude a démontré que la triple thérapie par this compound et dapagliflozine en appoint double à la metformine était efficace et bien tolérée chez les patients atteints de DT2 .

Inhibition de la P-glycoprotéine (P-gp)

Des études in vitro ont indiqué que la this compound n'induisait pas la P-glycoprotéine (P-gp), tandis qu'elle inhibait légèrement le transport médié par la P-gp à une concentration élevée .

Essais cliniques

La this compound a été approuvée dans 11 pays tels que l'Inde, la Colombie, le Costa Rica, le Panama et l'Équateur, et plusieurs études cliniques sont en cours en Russie, au Mexique et en Thaïlande .

Licence et distribution

LG Life Sciences a signé un accord de licence avec des sociétés pharmaceutiques multinationales telles que Sanofi (Paris, France) et Stendhal (Mexico, Mexique) pour 104 pays .

Recherche sur l'inhibition de la dipeptidyl peptidase-4

La this compound est utilisée dans la recherche pour comprendre la biologie préclinique et les mécanismes d'action de l'inhibition de la dipeptidyl peptidase-4 .

Mécanisme D'action

Target of Action

Gemigliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine aminopeptidase that plays a significant role in glucose metabolism . It is involved in the inactivation of incretin hormones, which are responsible for stimulating glucose-dependent insulin secretion and inhibiting glucagon release .

Mode of Action

Gemigliptin acts as a potent, selective, and competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, gemigliptin increases the levels of incretin hormones, Glucagon-Like Peptide-1 (GLP-1), and Gastric Inhibitory Polypeptide (GIP) . This leads to enhanced insulin secretion, reduced glucagon release, and ultimately, better control of blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 by gemigliptin leads to an increase in the half-life and circulating levels of active incretins, GLP-1, and GIP . These incretins stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, and inhibit glucagon secretion from α-cells . The net effect is a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, leading to a reduction in blood glucose levels .

Pharmacokinetics

Gemigliptin exhibits favorable pharmacokinetic properties. After oral administration, gemigliptin is rapidly absorbed, with maximum plasma concentrations attained at about 1.8 hours . The drug is metabolized primarily by the liver, with CYP3A4 identified as a key enzyme in its metabolism . The elimination half-life of gemigliptin varies among species, with reported values of 3.6 hours in rats, 5.2 hours in dogs, and 5.4 hours in monkeys .

Result of Action

The primary molecular effect of gemigliptin is the inhibition of DPP-4 activity, leading to increased levels of active incretins . At the cellular level, this results in enhanced insulin secretion and reduced glucagon release, promoting a decrease in blood glucose levels . Additionally, gemigliptin has been shown to preserve β-cell mass and function through the stimulation of islet cell proliferation and neogenesis, and the inhibition of β-cell apoptosis .

Action Environment

The efficacy and safety of gemigliptin can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, liver and kidney function, and the presence of other medications . Furthermore, the pharmacodynamic profile of gemigliptin may vary among individuals due to genetic variations .

Safety and Hazards

Gemigliptin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or exposure, immediate medical attention is required .

Orientations Futures

Gemigliptin shows promise as a treatment strategy for patients experiencing decreased salivary function associated with their advancing age . It is also being investigated for its potential application in improving COVID-19 patient outcomes .

Analyse Biochimique

Biochemical Properties

Gemigliptin plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting DPP-4, Gemigliptin increases the levels of these hormones, which in turn enhances insulin secretion and decreases glucagon release, leading to improved blood glucose control .

Cellular Effects

Gemigliptin affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to meals. In alpha cells, it reduces glucagon secretion. Additionally, Gemigliptin has been shown to preserve beta-cell mass and function by promoting islet cell proliferation and neogenesis while inhibiting beta-cell apoptosis . These effects contribute to better glycemic control and potentially slow the progression of type 2 diabetes.

Molecular Mechanism

At the molecular level, Gemigliptin exerts its effects by binding to the active site of the DPP-4 enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of incretin hormones, leading to prolonged action of GLP-1 and GIP. These hormones enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells, resulting in lower blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gemigliptin have been observed over various time frames. Studies have shown that Gemigliptin maintains its efficacy in improving glucose tolerance and reducing HbA1c levels over extended periods. The stability of Gemigliptin allows for consistent therapeutic effects, and it has been found to be well-tolerated in both short-term and long-term studies .

Dosage Effects in Animal Models

In animal models, the effects of Gemigliptin vary with different dosages. Higher doses of Gemigliptin have been associated with more significant improvements in glycemic control. There is a threshold beyond which no additional benefits are observed, and higher doses may lead to adverse effects such as hypoglycemia. Studies have demonstrated that Gemigliptin is effective in a dose-dependent manner, with optimal doses providing the best balance between efficacy and safety .

Metabolic Pathways

Gemigliptin is involved in metabolic pathways related to glucose regulation. By inhibiting DPP-4, it increases the levels of active incretin hormones, which enhance insulin secretion and reduce glucagon release. This modulation of hormone levels leads to improved glucose uptake and utilization by cells, thereby lowering blood glucose levels. Gemigliptin also interacts with various enzymes and cofactors involved in these metabolic processes .

Transport and Distribution

Within cells and tissues, Gemigliptin is transported and distributed through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to target tissues, including the pancreas and liver. Gemigliptin interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This distribution is crucial for its therapeutic effects on glucose regulation .

Subcellular Localization

Gemigliptin’s subcellular localization is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme. The inhibition of DPP-4 occurs at the cellular level, leading to increased levels of active incretin hormones. This localization is essential for Gemigliptin’s function in enhancing insulin secretion and reducing glucagon release, thereby improving glycemic control .

Propriétés

IUPAC Name

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPRRQZNBDYKLH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F8N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030150
Record name Gemigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911637-19-9
Record name Gemigliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911637-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemigliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911637199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemigliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DHU18M5D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemigliptin
Reactant of Route 2
Gemigliptin
Reactant of Route 3
Reactant of Route 3
Gemigliptin
Reactant of Route 4
Gemigliptin
Reactant of Route 5
Gemigliptin
Reactant of Route 6
Gemigliptin
Customer
Q & A

Q1: What is the primary mechanism of action of Gemigliptin?

A1: Gemigliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It works by binding to and inhibiting the DPP-4 enzyme, thereby preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). [, , ]

Q2: What are the downstream effects of DPP-4 inhibition by Gemigliptin?

A2: Inhibition of DPP-4 by Gemigliptin leads to increased levels of GLP-1, which in turn stimulates glucose-dependent insulin secretion from pancreatic beta cells, suppresses glucagon secretion, delays gastric emptying, and promotes satiety. [, , ]

Q3: Does Gemigliptin have any direct effects on blood vessels?

A3: Research suggests that in addition to DPP-4 inhibition, Gemigliptin might directly improve the function of blood vessels, particularly under pathological conditions like hypertension and hyperglycemia. A study on spontaneously hypertensive rats showed that Gemigliptin improved acetylcholine-induced endothelium-dependent relaxation in mesenteric arteries, potentially through a nitric oxide synthase-mediated mechanism. []

Q4: Does Gemigliptin impact the NLRP3 inflammasome?

A4: Studies suggest that Gemigliptin may exert renoprotective effects partly by attenuating NLRP3 inflammasome activation. In a mouse model of renal fibrosis, Gemigliptin treatment reduced the levels of NLRP3, caspase-1, apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC), and interleukin-1β, all of which were significantly elevated due to the disease. [, ]

Q5: What is the molecular formula and weight of Gemigliptin?

A5: The chemical formula for Gemigliptin is C18H19F8N5O2, and its molecular weight is 521.4 g/mol. [, ]

Q6: Are there any stability concerns related to Gemigliptin formulations?

A6: To enhance the stability of the fixed-dose combination of Gemigliptin/Rosuvastatin 50/20 mg, a bilayer tablet formulation was developed as a potential alternative to the existing monolayer tablet. The bilayer tablet demonstrated equivalent pharmacokinetic and pharmacodynamic properties compared to the monolayer tablet in healthy subjects. [, ]

Q7: How is Gemigliptin absorbed and metabolized in the body?

A7: Gemigliptin is rapidly absorbed after oral administration, with a bioavailability of 95.2% in rats. [] In humans, a minimum absorption of 63.4% from the gastrointestinal tract has been confirmed. [] It is primarily metabolized via hydroxylation, with its major circulating metabolite being LC15-0636. [, ] Gemigliptin is eliminated through both metabolism and excretion via urine and feces. []

Q8: Does food intake affect the pharmacokinetics of Gemigliptin?

A8: Gemigliptin can be taken with or without food. Studies have shown that food intake does not significantly affect the pharmacokinetics of Gemigliptin or its fixed-dose combinations with Metformin or Rosuvastatin. [, , ]

Q9: Does renal impairment affect Gemigliptin pharmacokinetics?

A9: Studies indicate that renal impairment has a modest effect on Gemigliptin disposition, with only a slight increase in exposure observed in patients with mild to severe renal impairment and end-stage renal disease. [] Hemodialysis also has a negligible impact on Gemigliptin removal. [] No dose adjustment is recommended for patients with renal impairment. []

Q10: What is the efficacy of Gemigliptin in lowering HbA1c levels?

A10: Meta-analysis of multiple randomized controlled trials (RCTs) showed that Gemigliptin monotherapy effectively reduced HbA1c levels in patients with type 2 diabetes mellitus compared to placebo. [] Additionally, Gemigliptin demonstrated comparable or superior efficacy to active comparators like Metformin, Dapagliflozin, Sitagliptin, and Glimepiride in various clinical trials. [, , , , ]

Q11: Has Gemigliptin demonstrated any protective effects in animal models of diabetic complications?

A11: Preclinical studies show that Gemigliptin has potential protective effects against various diabetic complications. In animal models, Gemigliptin has been shown to:

  • Reduce vascular calcification: In an adenine-induced chronic kidney disease rat model, Gemigliptin attenuated calcification of the abdominal aorta. []
  • Protect against cisplatin-induced nephrotoxicity: Pretreatment with Gemigliptin attenuated cisplatin-induced renal dysfunction and histological damage in mice. []
  • Improve cardiac function in ischemia-reperfusion injury: Gemigliptin pretreatment improved hemodynamic function and reduced infarct size in a rat model of myocardial ischemia-reperfusion injury. [, ]
  • Ameliorate liver fibrosis: In a mouse model of high-fat, high-cholesterol-induced nonalcoholic steatohepatitis, Gemigliptin alleviated liver fibrosis and mitochondrial dysfunction. []

Q12: What were the findings of the INTESTINE study regarding Gemigliptin's impact on gut microbiota?

A12: The INTESTINE study investigated the impact of initial combination therapies of Gemigliptin–Metformin vs. Glimepiride–Metformin on gut microbiota and glucose homeostasis in drug-naïve patients with type 2 diabetes. Results indicated that while both treatments effectively reduced HbA1c levels, the Gemigliptin–Metformin group showed a trend towards a decreased Firmicutes/Bacteroidetes ratio. [] This shift in gut microbiota composition was potentially linked to the superior achievement of HbA1c targets observed in the Gemigliptin–Metformin group. []

Q13: Are there any specific drug delivery strategies being explored for Gemigliptin?

A14: Currently, the research primarily focuses on the oral administration of Gemigliptin as a free drug or in fixed-dose combinations. [, , ] Development of new formulations, like the bilayer tablet for Gemigliptin/Rosuvastatin, aims to improve stability and potentially bioavailability. [, ] Further research might explore targeted drug delivery strategies for Gemigliptin to enhance its efficacy and potentially minimize off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.